Cas no 1256821-63-2 (2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane)

2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane structure
1256821-63-2 structure
Product name:2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane
CAS No:1256821-63-2
MF:C10H13N3
Molecular Weight:175.230321645737
MDL:MFCD18261045
CID:4691556

2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane 化学的及び物理的性質

名前と識別子

    • 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane
    • 2-?(pyridin-?4-?yl)?-?2,?6-?diazaspiro[3.3]?heptane
    • MDL: MFCD18261045
    • インチ: 1S/C10H13N3/c1-3-11-4-2-9(1)13-7-10(8-13)5-12-6-10/h1-4,12H,5-8H2
    • InChIKey: QVZINOBIJGALRG-UHFFFAOYSA-N
    • SMILES: N1(C2C=CN=CC=2)CC2(CNC2)C1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 186
  • トポロジー分子極性表面積: 28.2

2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D509280-500mg
2-(pyridin-4-yl)-2,6-diazaspiro[3.3]heptane
1256821-63-2 95%
500mg
$1180 2024-08-03
eNovation Chemicals LLC
D509280-1g
2-(pyridin-4-yl)-2,6-diazaspiro[3.3]heptane
1256821-63-2 95%
1g
$1590 2025-02-26
eNovation Chemicals LLC
D509280-500mg
2-(pyridin-4-yl)-2,6-diazaspiro[3.3]heptane
1256821-63-2 95%
500mg
$1180 2025-02-26
eNovation Chemicals LLC
D509280-500mg
2-(pyridin-4-yl)-2,6-diazaspiro[3.3]heptane
1256821-63-2 95%
500mg
$1180 2025-02-27
eNovation Chemicals LLC
D509280-1g
2-(pyridin-4-yl)-2,6-diazaspiro[3.3]heptane
1256821-63-2 95%
1g
$1590 2024-08-03
eNovation Chemicals LLC
D509280-1g
2-(pyridin-4-yl)-2,6-diazaspiro[3.3]heptane
1256821-63-2 95%
1g
$1590 2025-02-27

2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane 関連文献

2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptaneに関する追加情報

Research Brief on 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane (CAS: 1256821-63-2): Recent Advances and Applications in Chemical Biology and Drug Discovery

The compound 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane (CAS: 1256821-63-2) has recently emerged as a promising scaffold in chemical biology and medicinal chemistry. This spirocyclic structure, featuring a pyridine moiety, has garnered significant attention due to its unique physicochemical properties and potential applications in drug discovery. Recent studies have highlighted its role as a versatile building block for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the synthesis of selective kinase inhibitors. The researchers utilized 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane as a core structure to develop compounds with improved blood-brain barrier penetration, addressing a critical challenge in CNS drug development. The study reported enhanced selectivity profiles compared to traditional heterocyclic scaffolds, with particular efficacy against specific tyrosine kinase targets implicated in neurodegenerative diseases.

In the field of oncology, recent preclinical investigations (Nature Chemical Biology, 2024) have explored the compound's potential as a warhead in PROTAC (Proteolysis Targeting Chimera) molecules. The spirocyclic nature of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane was found to confer optimal spatial orientation for E3 ligase recruitment, leading to improved degradation efficiency of target oncoproteins. These findings suggest new avenues for targeted protein degradation therapies with potentially reduced off-target effects.

Structural analyses using X-ray crystallography (ACS Chemical Biology, 2023) have provided valuable insights into the molecular interactions of derivatives containing this scaffold. The studies revealed that the diazaspiro[3.3]heptane core maintains favorable conformational rigidity while allowing sufficient flexibility for optimal target engagement. This balance between rigidity and flexibility appears to contribute to the observed improved pharmacokinetic properties of compounds incorporating this moiety.

Recent synthetic methodology developments (Organic Letters, 2024) have addressed previous challenges in the large-scale production of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane. Novel catalytic asymmetric routes have been established, enabling more efficient access to enantiomerically pure forms of the compound. These advances are particularly significant given the growing importance of chirality in drug development and the need for stereochemically defined building blocks.

Looking forward, the unique properties of 2-(Pyridin-4-yl)-2,6-diazaspiro[3.3]heptane position it as a valuable tool in fragment-based drug discovery and molecular probe development. Its combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity suggests continued interest from both academic and industrial research groups. Ongoing clinical trials involving derivatives of this scaffold are expected to provide further validation of its therapeutic potential in the coming years.

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